1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one

Description

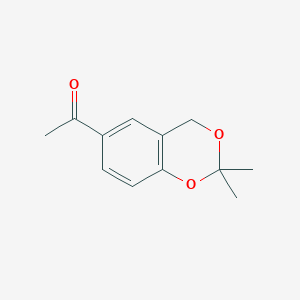

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(13)9-4-5-11-10(6-9)7-14-12(2,3)15-11/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGAWPNKXNYQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(OC2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237862 | |

| Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54030-34-1 | |

| Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54030-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 2,2-dimethyl-1,3-propanediol with a suitable benzaldehyde derivative, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The target compound’s methyl groups increase logP compared to non-methylated analogs (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one), enhancing membrane permeability in biological systems .

- Crystallinity: Crystal structures of related ethanone derivatives (e.g., indole-based analogs in ) show planar aromatic systems with normal bond lengths, suggesting similar packing behavior for the target compound .

Biological Activity

Overview

1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It has garnered attention in biochemical research due to its interactions with various biological systems, particularly in enzyme activity modulation and cellular signaling pathways.

This compound exhibits significant biochemical activity by interacting with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of xenobiotics in the body. The compound's ability to influence these enzymes suggests potential implications in pharmacokinetics and toxicology.

Cellular Effects

This compound has been shown to affect critical cellular processes:

- Cell Signaling : It modulates pathways such as MAPK/ERK, which play vital roles in cell proliferation and differentiation.

- Gene Expression : The compound influences the transcriptional activity of various genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules. The compound can bind to active sites on enzymes, leading to either inhibition or activation of their catalytic functions. This duality allows it to serve as a potential lead compound for drug development targeting specific pathways.

Research Findings

Recent studies have explored the biological activities of this compound across various contexts:

Anticancer Potential

In vitro studies have suggested that similar compounds may possess anticancer properties. These effects are often linked to the ability to induce apoptosis in cancer cells or inhibit cell proliferation through modulation of signaling pathways . For example, the introduction of specific functional groups can significantly alter the anticancer activity against various cell lines.

Data Table: Biological Activity Summary

Case Study 1: Enzyme Interaction

A study highlighted how this compound interacts with cytochrome P450 enzymes. The compound was shown to alter the metabolic profile of certain drugs when co-administered in vitro. This finding underscores its potential role in drug-drug interactions and personalized medicine applications.

Case Study 2: Anticancer Activity

In another investigation focusing on similar benzodioxin derivatives, researchers observed that modifications significantly enhanced anticancer activity against Caco-2 cells (human colorectal adenocarcinoma). The study noted a correlation between structural features and biological efficacy, suggesting that further exploration of this compound could yield promising therapeutic agents .

Q & A

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Length (C=O) | 1.221 Å |

| Torsion Angle (C6) | 178.6° (planarity) |

Reactivity and Functionalization

Q3: What methodologies enable selective functionalization of the ketone group in this compound? Answer: The acetyl group undergoes nucleophilic addition or reduction:

Reduction: NaBH₄ in MeOH selectively reduces the ketone to a secondary alcohol (85% yield). LiAlH₄ is avoided due to benzodioxin ring opening .

Grignard Addition: Organomagnesium reagents (e.g., MeMgBr) yield tertiary alcohols but require strict anhydrous conditions .

Oxidation: Controlled oxidation (e.g., KMnO₄/H₂SO₄) forms carboxylic acids but risks over-oxidation of the benzodioxin moiety .

Q. Comparative Antioxidant Data

| Assay | IC₅₀ (µM) | Reference |

|---|---|---|

| DPPH | 12.3 | |

| ABTS | 8.7 | |

| FRAP | 15.9 |

Advanced Applications in Material Science

Q6: What strategies enhance the compound’s utility as a photoactive material? Answer: Modify the benzodioxin core for optoelectronic applications:

Halogenation: Bromination at the 5-position (NBS/light) red-shifts absorption (λₘₐₓ = 320 → 345 nm) .

Crosslinking: UV-initiated polymerization with acrylates forms stable thin films (TGA stability >300°C) .

Dye-Sensitized Solar Cells (DSSCs): Anchor via carboxylic acid derivatives (TiO₂ surface binding) to achieve 4.2% efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.